Cas no 66760-29-0 ((1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol)

(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol is a secosteroid derivative characterized by a unique triene structure and hydroxyl groups at positions 1, 3, and 25. Its distinct (6Z)-configuration and secocholesta backbone contribute to its potential as an intermediate in steroid synthesis or as a bioactive compound for research applications. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in chemical modifications or biological studies. This compound may exhibit selective interactions with sterol-binding proteins or enzymes due to its structural resemblance to natural sterols. Its well-defined stereochemistry and secosteroid framework make it valuable for investigating sterol metabolism or designing novel derivatives with tailored properties.
(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol structure
66760-29-0 structure
Product Name:(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol
CAS No:66760-29-0
MF:C27H44O3
MW:416.636468887329
CID:5043525
Update Time:2025-05-20

(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol Chemical and Physical Properties

Names and Identifiers

    • 9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol, (1β,3β,6Z)- (9CI)
    • (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol
    • Inchi: 1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22-,23-,24+,25-,27-/m1/s1
    • InChI Key: DOIZGAFWGREMOD-LGTNGHBQSA-N
    • SMILES: C[C@]12CCC=C(/C=C\C3C[C@@H](O)C[C@@H](O)C=3C)[C@]1([H])CC[C@]2([H])[C@H](C)CCCC(O)(C)C

(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol Security Information

(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
S235510-1mg
(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol
66760-29-0
1mg
$322.00 2023-05-17
TRC
S235510-2.5mg
(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol
66760-29-0
2.5mg
$747.00 2023-05-17
TRC
S235510-5mg
(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol
66760-29-0
5mg
$ 1200.00 2023-09-06
TRC
S235510-10mg
(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol
66760-29-0
10mg
$2601.00 2023-05-17

(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol Related Literature

Additional information on (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol

Introduction to (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol (CAS No. 66760-29-0)

The compound (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol, identified by its CAS number CAS No. 66760-29-0, is a structurally unique triterpenoid with significant implications in the field of chemobiology and pharmaceutical research. This molecule belongs to the class of secosteroids, which are derived from sterols by the removal of a bond. The specific configuration of double bonds and hydroxyl groups in this compound makes it a subject of intense interest for its potential biological activities.

The stereochemistry of (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol is crucial for its biological function. The presence of the 1β and 3β hydroxyl groups indicates a particular orientation that may influence its interactions with biological targets. Furthermore, the 6Z double bond contributes to the overall rigidity and reactivity of the molecule. These structural features have been the focus of several studies aiming to elucidate their role in cellular processes.

Recent research has highlighted the importance of triterpenoids in modulating various physiological pathways. Among these, secosteroids have shown promise in anti-inflammatory and anticancer applications. The compound (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol has been investigated for its potential to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and farnesoid X receptors (FXRs). These interactions are pivotal in regulating lipid metabolism and inflammatory responses.

In vitro studies have demonstrated that (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol can modulate the expression of genes involved in cholesterol synthesis and transport. This suggests that the compound may have therapeutic potential in managing hypercholesterolemia and related metabolic disorders. Additionally, its ability to influence inflammatory pathways makes it a candidate for further exploration in the treatment of chronic inflammatory diseases.

The synthesis of (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,3,25-triol presents unique challenges due to its complex stereochemistry. However, advances in synthetic chemistry have enabled more efficient and scalable production methods. These improvements are crucial for conducting comprehensive biological evaluations and for potential clinical development. The synthetic pathways developed for this compound may also provide insights into the synthesis of other secosteroids with similar biological activities.

One of the most intriguing aspects of (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-1,25-triol is its potential role in cellular signaling pathways. Studies have indicated that it can interact with various intracellular receptors and enzymes, leading to changes in gene expression and cellular function. This multifaceted activity makes it a promising candidate for therapeutic intervention in multiple disease states.

The pharmacokinetic properties of this compound are also under investigation. Understanding how (1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-l,3,25-triol is metabolized and distributed within the body is essential for optimizing its therapeutic use. Preliminary studies suggest that it has a moderate half-life and can be detected in multiple tissues after administration, indicating potential systemic effects.

In conclusion,(1β,3β,6Z)-9,10-Secocholesta-5(10),6,8-triene-l,3,25-triol (CAS No. 66760-29-0) is a structurally fascinating compound with significant biological potential。 Its interactions with nuclear receptors and modulation of lipid metabolism pathways highlight its therapeutic promise。 Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical applications。

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